2-(Ethoxymethyl)hexanoic acid

CAS No.: 813461-95-9

Cat. No.: VC16786144

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 813461-95-9 |

|---|---|

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 2-(ethoxymethyl)hexanoic acid |

| Standard InChI | InChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11) |

| Standard InChI Key | PMRVKRBMIGOVGE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(COCC)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

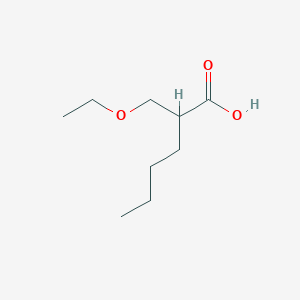

The IUPAC name for this compound is 2-(ethoxymethyl)hexanoic acid, with the molecular formula C₉H₁₈O₃ (molecular weight: 174.24 g/mol). Its structure comprises:

-

A hexanoic acid backbone (CH₃(CH₂)₃CH(COOH)CH₂-).

-

An ethoxymethyl group (-CH₂-O-C₂H₅) at the second carbon.

Predicted Physicochemical Properties (Table 1)

The ethoxymethyl group’s electron-donating effects slightly reduce acidity compared to unsubstituted hexanoic acid (pKa ≈4.9) . The ether oxygen also increases hydrophilicity relative to purely alkyl-substituted analogs.

Synthesis and Production Methods

Route 1: Etherification of 2-(Hydroxymethyl)hexanoic Acid

-

Reaction: 2-(Hydroxymethyl)hexanoic acid + Ethanol → 2-(Ethoxymethyl)hexanoic acid.

-

Conditions: Acid catalysis (e.g., H₂SO₄), reflux in toluene.

-

Mechanism: Nucleophilic substitution (SN2) at the hydroxymethyl carbon.

Route 2: Grignard Alkylation

-

Reaction: 2-Bromohexanoic acid + Ethoxymethylmagnesium bromide → 2-(Ethoxymethyl)hexanoic acid.

-

Conditions: Anhydrous THF, low temperatures (-20°C to 0°C).

Challenges in Scale-Up

-

Steric hindrance at the second carbon may reduce reaction yields.

-

Purification: Separation from byproducts (e.g., diethyl ether) requires fractional distillation or chromatography.

Applications and Uses

Industrial Applications (Theoretical)

-

Polymer Additives: As a plasticizer precursor, similar to 2-ethylhexanoic acid derivatives .

-

Lubricants: Ethoxymethyl groups could enhance thermal stability in synthetic lubricants.

-

Coating Resins: Ester derivatives might improve flexibility in polyurethane coatings.

Pharmaceutical Intermediates

The ether linkage could facilitate membrane permeability in prodrug designs, though toxicity profiles remain unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume